molecular formula C22H34N2O3 B1447378 tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1172626-94-6

tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1447378
CAS No.: 1172626-94-6
M. Wt: 374.5 g/mol
InChI Key: FKQOHTOQWWEIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound with the molecular formula C22H34N2O3 and a molecular weight of 374.5 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-benzylpiperidin-4-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemical products.

Comparison with Similar Compounds

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds such as:

    Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

    Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound is used in various chemical reactions and has applications in organic synthesis.

    Tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry.

This compound stands out due to its unique structure and versatile applications in different scientific fields.

Biological Activity

tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate, also known by its CAS number 1172626-94-6, is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C22H34N2O3C_{22}H_{34}N_{2}O_{3} with a molecular weight of approximately 374.52 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a tert-butyl ester, which may influence its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in signaling pathways. The presence of the piperidine moiety suggests potential activity as a ligand for various receptors, including histamine receptors and possibly others involved in neurological functions.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as antagonists or inverse agonists at histamine H3 receptors. These interactions can modulate neurotransmitter release, potentially offering therapeutic benefits in conditions such as anxiety and depression .

2. Anticancer Activity

Studies have demonstrated that related piperidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The mechanism appears to involve the inhibition of key enzymes in cancer cell proliferation pathways.

Case Studies

A recent study explored the synthesis and biological evaluation of piperidine derivatives, including this compound. The findings indicated that these compounds could inhibit specific enzymes involved in lipid metabolism, which is crucial in cancer progression .

Table: Biological Activity Overview

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Histamine H3R AntagonismNeurotransmitter modulationNot specified
AntiproliferativeBreast Cancer (MDA-MB-231)19.9
AntiproliferativeOvarian Cancer (OVCAR-3)75.3
MAGL InhibitionLipid metabolism0.84

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and subsequent modifications to introduce the benzyl and tert-butyl groups. The synthetic routes often utilize reagents such as di-tert-butyl dicarbonate for esterification processes .

Properties

IUPAC Name

tert-butyl 4-(1-benzylpiperidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQOHTOQWWEIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.